NDI-091143 is a potent and selective allosteric inhibitor of the human enzyme ATP citrate lyase (ACLY). ACLY plays a crucial role in cellular metabolism by catalyzing the conversion of citrate and coenzyme A (CoA) into acetyl-CoA, oxaloacetate, adenosine diphosphate (ADP), and inorganic phosphate. This enzymatic reaction is the primary source of cytoplasmic acetyl-CoA, a fundamental building block for the biosynthesis of fatty acids, cholesterol, and isoprenoids. []
Synthesis Analysis
While the provided abstracts do not offer a detailed synthesis pathway for NDI-091143, one study mentions a "ring-closing" strategy for conformational restriction based on NDI-091143 to develop a novel macrocyclic ACLY inhibitor. [] This suggests that NDI-091143 likely serves as a structural template for the design and synthesis of new ACLY inhibitors.
Mechanism of Action
NDI-091143 acts as an allosteric inhibitor of ACLY. [] Allosteric inhibitors bind to an enzyme at a site distinct from the active site, inducing conformational changes that ultimately reduce the enzyme's catalytic activity. While the specific binding site of NDI-091143 on ACLY remains unclear from the provided abstracts, its allosteric mechanism of action suggests a high degree of specificity for ACLY inhibition.
Applications
Dyslipidemia and Hepatic Steatosis Research: ACLY inhibition is considered a promising therapeutic strategy for managing dyslipidemia (abnormal blood lipid levels) and hepatic steatosis (fatty liver disease). [] By inhibiting ACLY, NDI-091143 can potentially reduce the synthesis of fatty acids and cholesterol, mitigating the development of these metabolic disorders.
Cancer Research: ACLY is often upregulated in various cancer cells, promoting tumor growth and proliferation. [] NDI-091143, through its ACLY inhibitory action, has shown potential in preclinical studies to suppress cancer cell growth and enhance the efficacy of existing chemotherapeutic agents, such as sorafenib in thyroid cancer. []
Vascular Aging Research: Studies demonstrate that disturbances in fatty acid metabolism contribute to vascular endothelial cell senescence, a critical factor in age-related cardiovascular diseases. [] NDI-091143, by inhibiting ACLY and modulating acetyl-CoA levels, has demonstrated potential in preclinical models to influence endothelial cell senescence and protect against vascular aging. []
Future Directions
Structural Optimization: Further research could focus on optimizing the structure of NDI-091143 to enhance its potency, selectivity, and pharmacokinetic properties. This could involve exploring various chemical modifications, such as those employed in the "ring-closing" strategy. []
Combination Therapies: Exploring the efficacy of NDI-091143 in combination with existing therapies, such as sorafenib in thyroid cancer treatment, could lead to more effective treatment strategies for complex diseases. []
Related Compounds
Compound 2
Compound Description: Compound 2 is a novel macrocyclic ATP citrate lyase (ACLY) inhibitor developed using a "ring-closing" strategy for conformational restriction based on the structure of NDI-091143. [] It exhibits potent ACLY inhibitory activity and binding affinity comparable to NDI-091143. [] Importantly, Compound 2 demonstrates significantly improved metabolic stability in human liver microsomes (HLMs) compared to NDI-091143 (T1/2 = 531.22 min vs. 3.36 min). []
SB-204990
Compound Description: SB-204990 is a known ACLY inhibitor. [] It was one of four ACLY inhibitors evaluated in a study investigating their potential to attenuate ectopic lipid accumulation in the kidneys of db/db mice, a model of obesity-related renal injury. []
Relevance: Although structurally dissimilar to NDI-091143, SB-204990 shares its biological target, ACLY, and was included in a comparative study alongside NDI-091143 for its potential to treat obesity-related renal injuries. []
ETC-1002
Compound Description: ETC-1002 is another known ACLY inhibitor. [] Similar to SB-204990, it was included in the study evaluating the potential of ACLY inhibitors to ameliorate obesity-related renal injuries in db/db mice. []
Relevance: While structurally distinct from NDI-091143, ETC-1002 shares its ACLY inhibitory activity and was investigated alongside NDI-091143 for its potential therapeutic benefits in obesity-related renal dysfunction. []
BMS-303141
Compound Description: BMS-303141 is an ACLY inhibitor identified as having the highest binding affinity for ACLY among the four inhibitors (including NDI-091143) tested in a study using the AutoDock Vina application. [] In the study, BMS-303141 effectively reduced ACLY expression in the kidneys of db/db mice, decreased serum lipid levels, and attenuated renal ectopic lipid accumulation, ultimately protecting against obesity-related renal injury. []
Relevance: Although structurally different from NDI-091143, BMS-303141 shares its ability to inhibit ACLY and was found to be a more potent inhibitor in a comparative study using computational modeling and in vivo experiments. []
Acetate
Compound Description: Acetate is a short-chain fatty acid (SCFA) that can be produced during fatty acid oxidation (FAO). [] Supplementation with acetate has been shown to ameliorate endothelial senescence, a key factor in vascular dysfunction and aging-related cardiovascular diseases. []
Relevance: While not structurally related to NDI-091143, acetate plays a role in the same biological pathway affected by ACLY inhibition. NDI-091143 inhibits ACLY, which is responsible for producing acetyl-CoA, a precursor to acetate. [] Therefore, acetate supplementation can be seen as a downstream intervention that could potentially counteract some of the effects of ACLY inhibition by NDI-091143.
Propionate
Compound Description: Propionate, like acetate, is a short-chain fatty acid (SCFA) that can be generated through FAO. [] Supplementation with propionate has also been shown to improve endothelial senescence. []
Relevance: While not structurally similar to NDI-091143, propionate, like acetate, is relevant in the context of ACLY inhibition. NDI-091143's inhibition of ACLY affects the production of acetyl-CoA, which is a precursor to both acetate and propionate. [] Hence, propionate supplementation could potentially mitigate some of the downstream effects of ACLY inhibition by NDI-091143.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Neostigmine is a reversible inhibitor of acetylcholinesterase (AChE; Kd = 260 μM). In a rat model of knee joint inflammation, intrathecal administration of neostigmine (2-30 μg) increases endogenous acetylcholine levels and dose-dependently increases the latency of paw withdrawal in response to thermal and mechanical stimuli (ED50s = 6.6 and 3.5 μg, respectively). Neostigmine (5 μg, i.p.) restores muscle action potentials in mice with a thymopoietin-induced neuromuscular block. Formulations containing neostigmine have been used in the treatment of myasthenia gravis and Ogilvie syndrome. Neostigmine methyl sulfate is an arylammonium sulfate salt. It has a role as an EC 3.1.1.8 (cholinesterase) inhibitor. A cholinesterase inhibitor used in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants such as gallamine and tubocurarine. Neostigmine, unlike PHYSOSTIGMINE, does not cross the blood-brain barrier.
Nepaprazole, also known as TY-11345, is a proton pump inhibitor potentially for treatment of gastric ulcer. TY-11345 potently inhibited H+/K(+)-ATPase activity in isolated rabbit gastric mucosal microsomes; and the inhibitory effect was enhanced under weak acid conditions, the IC50 (concentrations that inhibit the enzyme activity by 50%) being 5.8 microM and 9.9 microM at pH 6.0 and pH 7.4, respectively. TY-11345 should be useful for the clinical treatment of peptic ulcer diseases.
Nepafenac is a prodrug form of amfenac, a non-steroidal anti-inflammatory drug (NSAID) and an inhibitor of COX-1 and COX-2.1 Nepafenac is an inhibitor of prostaglandin (PG) synthase 1 (IC50 = 64.3 µM) that inhibits the production of PGs in isolated rabbit iris/ciliary body. It also reduces protein and PGE2 accumulation in a rabbit model of acute ocular inflammation when applied topically at a concentration of 0.1% prior to paracentesis. Formulations containing nepafenac have been used in the treatment of pain and inflammation associated with cataract surgery. Nepafenac is a topical nonsteroidal anti-inflammatory drug that is used in eye drops for the treatment of eye pain and swelling. Nepafenac, also known as nevanac or ahr 9434, belongs to the class of organic compounds known as benzophenones. These are organic compounds containing a ketone attached to two phenyl groups. Nepafenac is a drug which is used for the treatment of pain and inflammation associated with cataract surgery. Nepafenac is considered to be a practically insoluble (in water) and relatively neutral molecule. Nepafenac has been detected in multiple biofluids, such as urine and blood. Within the cell, nepafenac is primarily located in the cytoplasm and membrane (predicted from logP). In humans, nepafenac is involved in the nepafenac action pathway. Nepafenac is a monocarboxylic acid amide that is amfenac in which the carboxylic acid group has been converted into the corresponding carboxamide. It is a prodrug for amfenac, used in eye drops to treat pain and inflammation following cataract surgery. It has a role as a prodrug, a cyclooxygenase 2 inhibitor, a cyclooxygenase 1 inhibitor, a non-steroidal anti-inflammatory drug and a non-narcotic analgesic.
Nepitrin is a flavonoid glycoside that has been found in S. plebeia and has diverse biological activities. It protects lard from thermal oxidation when used at concentrations of 0.02 and 0.04%. Nepitrin inhibits carrageenin-induced edema and yeast-induced fever in rats. It decreases serum levels of triglycerides and LDL, as well as increases serum HDL levels, in a rat model of high-fat diet-induced atherosclerosis when administered at doses of 20 and 50 mg/kg. Nepitrin belongs to the class of organic compounds known as flavonoid-7-o-glycosides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to carbohydrate moiety at the C7-position. Nepitrin exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, nepitrin is primarily located in the cytoplasm. Outside of the human body, nepitrin can be found in herbs and spices and rosemary. This makes nepitrin a potential biomarker for the consumption of these food products.
Nepodin is a naphthol that has been found in Rumex and has diverse biological activities. It inhibits COX-1 and COX-2 in vitro (IC50s = 27.43 and 32.28 μM, respectively). Nepodin inhibits C. albicans and S. aureus biofilm formation in a concentration-dependent manner when used at concentrations ranging from 1 to 10 μM. It is active against chloroquine-sensitive and -resistant P. falciparum strains (IC50s = 0.74 and 0.79 μg/ml for strains 3D7 and S20, respectively). Nepodin (250 mg/kg) suppresses parasitemia and increases survival time in a mouse model of P. berghei infection. It also increases skeletal muscle phosphorylation of AMPK, reduces serum and hepatic triglyceride and cholesterol levels, and improves insulin resistance in db/db diabetic mice. Nepodin, also know as Musizin; is a naphthol that has been found in Rumex and has diverse biological activities